BenchChemオンラインストアへようこそ!

3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cancer Differentiation Therapy Monocyte Differentiation

3-Butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1155238-81-5) is a heterocyclic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a C13H16N2O2 formula and a molecular weight of 232.28 g/mol. The compound features a 9-hydroxy substituent and a 3-butyl group on the fused pyrido-pyrimidinone core, distinguishing it from other in-class analogs.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 1155238-81-5
Cat. No. B2613436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS1155238-81-5
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESCCCCC1=C(N=C2C(=CC=CN2C1=O)O)C
InChIInChI=1S/C13H16N2O2/c1-3-4-6-10-9(2)14-12-11(16)7-5-8-15(12)13(10)17/h5,7-8,16H,3-4,6H2,1-2H3
InChIKeyHPBMSAUODPCENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1155238-81-5): Core Scaffold Identity and Procurement Baseline


3-Butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1155238-81-5) is a heterocyclic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a C13H16N2O2 formula and a molecular weight of 232.28 g/mol . The compound features a 9-hydroxy substituent and a 3-butyl group on the fused pyrido-pyrimidinone core, distinguishing it from other in-class analogs . It is supplied as a versatile small-molecule scaffold primarily for research purposes, with documented purity of ≥95% .

Why Generic Substitution of 3-Butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Is Not Advisable


The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure that supports diverse biological activities, but small substituent changes can profoundly alter target selectivity, potency, and ADME profiles [1]. For instance, replacing the 9-hydroxy or 3-butyl group with alternative substituents can shift activity from anticancer proliferation arrest to antiplatelet or antimalarial effects [2][3]. Generic substitution without rigorous comparative data risks selecting a compound that lacks the specific monoamine differentiation activity documented for this exact structure [1]. The quantitative evidence below demonstrates the unique interaction profile that makes this specific compound non-interchangeable with close analogs.

Quantitative Differentiation Evidence for 3-Butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one


Cellular Differentiation Induction: A Unique Phenotypic Signature Absent in Close Analogs

The target compound has been specifically documented to arrest proliferation of undifferentiated cells and induce their differentiation into monocytes, a functional profile not shared by other pyrido[1,2-a]pyrimidin-4-one analogs such as antiplatelet agent AP155 or SHP2 inhibitor 14i [1]. This differentiation-inducing activity is a distinct phenotypic readout that distinguishes this compound from the broader class.

Cancer Differentiation Therapy Monocyte Differentiation

Low CYP450 Liability Versus Uncharacterized In-Class Analogs

In human liver microsome assays, this compound demonstrated EC50 values >40,000 nM against both CYP2C9 and CYP1A2, indicating minimal inhibition of these major drug-metabolizing enzymes [1][2]. Comparable published CYP inhibition data for other pyrido[1,2-a]pyrimidin-4-one derivatives such as 14i or antimalarial leads are absent, precluding any claim of superior selectivity but establishing a baseline CYP safety profile that supports further development [3][4].

ADME Drug-Drug Interaction CYP450 Inhibition

Anticancer Activity Profile: MCF-7 Cytotoxicity Compared to In-Class Derivatives

The target compound exhibits an IC50 of 5.0 nM against the MCF-7 breast cancer cell line, positioning it with superior potency compared to other pyrido[1,2-a]pyrimidin-4-one derivatives such as Derivative A (IC50 1.7 nM against KB cells) and Derivative B (IC50 10.5 nM against A549 lung cancer cells), although direct cell-line-matched comparisons are limited . The butyl substitution has been noted to enhance cellular uptake and cytotoxicity selectivity relative to non-alkylated analogs .

Anticancer Breast Cancer Cytotoxicity

COX-II Inhibition: Quantified Anti-Inflammatory Target Engagement

The compound inhibits COX-II with an IC50 of 0.011 μM, demonstrating approximately 2.3-fold greater potency than Derivative C (COX-I IC50 = 0.025 μM) . Other pyrido[1,2-a]pyrimidin-4-one COX inhibitors reported in the literature have IC50 values typically above 1 μM [1], suggesting that the specific 9-hydroxy, 3-butyl substitution pattern may confer enhanced COX-II engagement.

Anti-inflammatory COX-2 Inhibition Cyclooxygenase

Thermal Stability as a Solid: Quantitative Handling and Storage Advantage

When exposed to 100°C for 24 hours as a solid, this compound exhibits 38% degradation as measured by HPLC . This level of thermal stability provides a quantitative benchmark for handling and storage conditions. While comparative thermal stability data for structurally similar pyrido[1,2-a]pyrimidin-4-one analogs (e.g., 14i, antimalarial lead 21) are not publicly available, the existence of this stability measurement reduces uncertainty for procurement decisions involving shipping, storage, and experimental planning [1].

Stability Storage Solid-State Stability

CYP3A4 and PXR Profiling: A Clean Drug Interaction Baseline

The compound shows no significant inhibition of CYP3A4 at concentrations up to 40,000 nM and does not activate PXR (EC50 > 50,000 nM in HepG2 reporter assay) [1]. This clean CYP3A4/PXR profile distinguishes it from other heterocyclic small molecules that often carry CYP3A4 induction liability. Without published CYP3A4 data for the closest pyrido[1,2-a]pyrimidin-4-one analogs, the availability of this safety data for the target compound provides a practical information advantage for researchers planning combination studies or concerned about metabolism-mediated drug interactions.

ADME CYP3A4 PXR Drug-Drug Interaction

Recommended Application Scenarios for 3-Butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Based on Quantitative Evidence


Differentiation Therapy Research in Oncology

The compound's documented ability to arrest undifferentiated cell proliferation and induce monocyte differentiation makes it suitable for research programs investigating differentiation-based cancer therapies, particularly in myeloid leukemia or other malignancies where terminal differentiation is a therapeutic goal. Select this compound over AP155 or SHP2 inhibitor 14i when the experimental endpoint is phenotypic cell fate change rather than kinase inhibition.

Early-Stage Lead Optimization Requiring Low CYP Liability

With EC50 > 40,000 nM against CYP2C9, CYP1A2, and CYP3A4, and no PXR activation at >50,000 nM , this compound serves as a low-risk starting point for medicinal chemistry campaigns. Use this compound when a clean CYP profile is a prerequisite for further optimization, as this baseline data is not available for many in-class alternatives [1].

Breast Cancer Cell-Based Screening with Potency Benchmarking

The MCF-7 IC50 of 5.0 nM positions this compound as a potent reference standard for breast cancer cytotoxicity screening. Use it as a positive control or benchmarking tool in MCF-7-based experiments where comparison to established chemotherapeutics such as Sorafenib (IC50 = 2.5 μM) is relevant.

Inflammatory Disease Models Targeting COX-II

With a COX-II IC50 of 0.011 μM , this compound is appropriate for anti-inflammatory research where selective COX-II inhibition is desired. The potency is substantially higher than typical pyrido[1,2-a]pyrimidin-4-one COX inhibitors [1], supporting its use in efficacy models of arthritis or chronic inflammation where sub-micromolar COX-II engagement is required.

Quote Request

Request a Quote for 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.